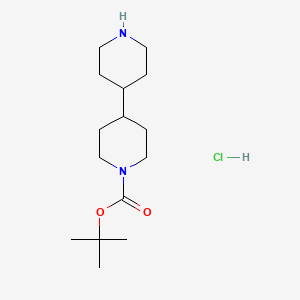
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is a synthetic organic compound known for its unique chemical structure and properties It contains two 1,3,4-thiadiazole rings substituted with tert-butyl groups and a central 1,3-dimethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea typically involves the following steps:
Formation of 1,3,4-thiadiazole rings: The thiadiazole rings are synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of tert-butyl groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a base such as potassium carbonate.
Coupling with 1,3-dimethylurea: The final step involves coupling the substituted thiadiazole rings with 1,3-dimethylurea under suitable conditions, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole rings can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl groups may enhance the compound’s stability and bioavailability, while the urea moiety can form hydrogen bonds with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-diazetidine-2,4-dione: Similar structure but with a diazetidine ring instead of a dimethylurea moiety.
1,3-Bis(5-tert-butyl-1,3,4-oxadiazol-2-yl)-1,3-dimethylurea: Contains oxadiazole rings instead of thiadiazole rings.
Uniqueness
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is unique due to the presence of both tert-butyl-substituted thiadiazole rings and a central dimethylurea moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
1,3-bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS2/c1-14(2,3)9-16-18-11(23-9)20(7)13(22)21(8)12-19-17-10(24-12)15(4,5)6/h1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGMZUKZMFEDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N(C)C(=O)N(C)C2=NN=C(S2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(cyanomethyl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2527956.png)
![5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527958.png)

![1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine](/img/structure/B2527961.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide](/img/structure/B2527964.png)

![N-[(furan-2-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide](/img/structure/B2527966.png)



![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2527975.png)

